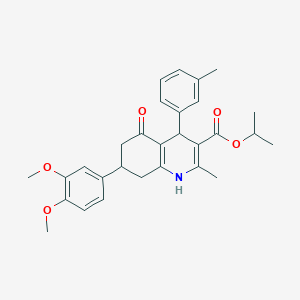![molecular formula C17H19N3O2S B417479 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea](/img/structure/B417479.png)
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea is a chemical compound with the molecular formula C17H19N3O2S and a molar mass of 329.42 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea typically involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylphenyl acetate. This intermediate is then reacted with phenylmethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea can be compared with other similar compounds such as:
- 2-{[(4-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
- 2-{[(2-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
- 2-{[(3-chlorophenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
These compounds share similar structural features but differ in the position or nature of substituents on the phenyl ring, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
1-benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-13-6-5-9-15(10-13)22-12-16(21)19-20-17(23)18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,23) |
InChI Key |
YRBQGSBAJLNCCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(4-bromophenyl)carbonyl]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B417408.png)
![3-methyl-N'-(4-methylbenzylidene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B417409.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B417411.png)
![2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B417413.png)
![N-{3-nitro-4-methylphenyl}-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417414.png)

![2-[(4-chlorophenyl)oxy]-N-{4-nitrophenyl}-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B417418.png)

![2-[(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B417420.png)
